![molecular formula C11H18N2O3S2 B5439815 N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide](/img/structure/B5439815.png)
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide
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Overview
Description
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting histone deacetylases, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide may alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In medicinal chemistry, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce inflammation and inhibit fungal growth. In materials science, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used to improve the conductivity and stability of polymers and organic semiconductors. In organic synthesis, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a reagent to facilitate various chemical reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in lab experiments is its versatility and ease of use. N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide can be synthesized relatively easily and is stable under a wide range of conditions, making it a convenient reagent for various chemical reactions. Additionally, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to have a range of potential applications in various fields, making it a promising compound for future research.
However, there are also some limitations associated with the use of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the exact mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results and design new experiments.
Future Directions
There are several future directions for research on N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide. One area of interest is the development of new anticancer drugs based on N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide and related compounds. Another area of interest is the use of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide as a dopant for organic semiconductors, which could lead to the development of new materials for electronic devices. Additionally, the mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide could be further investigated to better understand its potential applications in various fields.
Synthesis Methods
The synthesis of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide involves the reaction of 5-ethylthiophene-3-carboxylic acid with thionyl chloride, followed by the addition of N,N-dimethylamine and sodium sulfite. The resulting product is then purified by recrystallization to obtain N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in its pure form.
Scientific Research Applications
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In materials science, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a precursor for the synthesis of conductive polymers and as a dopant for organic semiconductors. In organic synthesis, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a reagent for the synthesis of various compounds, including heterocycles and amino acids.
properties
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-5-ethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-4-10-7-9(8-17-10)11(14)12-5-6-18(15,16)13(2)3/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOZYIYSQSPELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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